(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one
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Overview
Description
®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in asymmetric synthesis and as intermediates in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonates or phosgene derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production methods for oxazolidinones often involve the use of microwave-assisted synthesis to improve reaction efficiency and yield . This method reduces reaction times and enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring interacts with the substrate, directing the addition of reagents to specific positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Evans’ Oxazolidinones: Widely used chiral auxiliaries in asymmetric synthesis.
Uniqueness
®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and 2-methylbutanoyl groups. This combination enhances its effectiveness as a chiral auxiliary and broadens its applicability in various synthetic processes .
Properties
IUPAC Name |
(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHFWFQTXWYQU-DGCLKSJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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